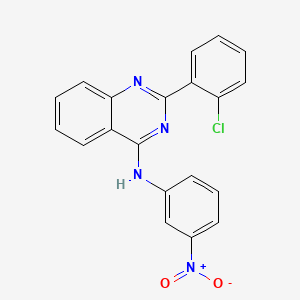![molecular formula C27H27ClN2O5 B11644815 benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El leucinato de bencilo N-{(2Z)-3-(4-clorofenil)-2-[(furan-2-ilcarbonil)amino]prop-2-enoyl} es un compuesto orgánico sintético caracterizado por su estructura compleja, que incluye un grupo bencilo, un grupo clorofenilo, un anillo de furano y una porción de leucinato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del leucinato de bencilo N-{(2Z)-3-(4-clorofenil)-2-[(furan-2-ilcarbonil)amino]prop-2-enoyl} generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del intermedio enoil: El paso inicial implica la reacción de 4-clorobenzaldehído con ácido furan-2-carboxílico en presencia de una base para formar el intermedio enoil.
Reacción de amidación: El intermedio enoil luego se hace reaccionar con leucina en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para formar el enlace amida deseado.
Bencilación: Finalmente, el compuesto se bencila utilizando cloruro de bencilo en presencia de una base como hidruro de sodio (NaH) para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El anillo de furano puede sufrir reacciones de oxidación, típicamente utilizando reactivos como ácido m-cloroperbenzoico (m-CPBA).
Reducción: El grupo enoil se puede reducir utilizando catalizadores de hidrogenación como paladio sobre carbono (Pd/C).
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica aromática, especialmente en condiciones básicas.
Reactivos y condiciones comunes
Oxidación: m-CPBA, oxígeno con un catalizador.
Reducción: Gas hidrógeno con Pd/C, hidruro de litio y aluminio (LiAlH4).
Sustitución: Hidróxido de sodio (NaOH), carbonato de potasio (K2CO3).
Productos principales
Oxidación: Derivados de furano oxidados.
Reducción: Derivados de enoil reducidos.
Sustitución: Derivados de clorofenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Catálisis: Posible uso como ligando en reacciones catalíticas.
Biología
Inhibición enzimática: Se ha estudiado por su potencial para inhibir enzimas específicas debido a su complejidad estructural.
Unión a proteínas: Se ha investigado por su capacidad para unirse a proteínas, afectando su función.
Medicina
Desarrollo de fármacos: Explorado como un compuesto principal para el desarrollo de nuevos productos farmacéuticos, particularmente en el tratamiento de enfermedades que involucran disregulación enzimática.
Industria
Ciencia de materiales:
Mecanismo De Acción
El mecanismo de acción del leucinato de bencilo N-{(2Z)-3-(4-clorofenil)-2-[(furan-2-ilcarbonil)amino]prop-2-enoyl} implica su interacción con objetivos moleculares como enzimas y proteínas. La estructura del compuesto le permite encajar en los sitios activos de las enzimas, inhibiendo potencialmente su actividad. El anillo de furano y el grupo clorofenilo contribuyen a su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Leucinato de bencilo N-{(2Z)-3-(4-fluorofenil)-2-[(furan-2-ilcarbonil)amino]prop-2-enoyl}: Estructura similar pero con un átomo de flúor en lugar de cloro.
Leucinato de bencilo N-{(2Z)-3-(4-bromofenil)-2-[(furan-2-ilcarbonil)amino]prop-2-enoyl}: Estructura similar pero con un átomo de bromo en lugar de cloro.
Singularidad
La presencia del átomo de cloro en el leucinato de bencilo N-{(2Z)-3-(4-clorofenil)-2-[(furan-2-ilcarbonil)amino]prop-2-enoyl} imparte propiedades electrónicas únicas, afectando su reactividad y características de unión. Esto lo hace diferente de sus análogos de flúor y bromo, lo que podría conducir a diferentes actividades biológicas y aplicaciones.
Propiedades
Fórmula molecular |
C27H27ClN2O5 |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
benzyl 2-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H27ClN2O5/c1-18(2)15-23(27(33)35-17-20-7-4-3-5-8-20)30-25(31)22(16-19-10-12-21(28)13-11-19)29-26(32)24-9-6-14-34-24/h3-14,16,18,23H,15,17H2,1-2H3,(H,29,32)(H,30,31)/b22-16- |
Clave InChI |
JWLBYCBWWKCIAV-JWGURIENSA-N |
SMILES isomérico |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
SMILES canónico |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)

![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)


![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644790.png)
![Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644796.png)
![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11644799.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644805.png)
![ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11644810.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
